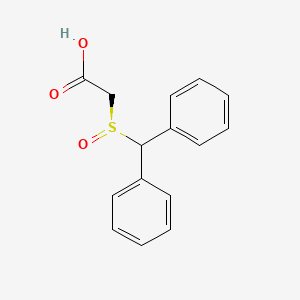

Modafinil acid

Beschreibung

Eigenschaften

IUPAC Name |

2-benzhydrylsulfinylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARQPIWTMBRJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60979768 | |

| Record name | (Diphenylmethanesulfinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63547-24-0, 112111-44-1, 112111-45-2 | |

| Record name | Modafinil acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63547-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyhydrylsulfinylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modafinil acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modafinil acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Diphenylmethanesulfinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzhydrylsulfinylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MODAFINIL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54N37HN7N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Enantioselective Production of S + Modafinic Acid

Established Synthetic Pathways to Modafinic Acid

The synthesis of racemic modafinic acid typically begins with precursors that establish the core benzhydryl structure, followed by an oxidation step to create the chiral sulfoxide (B87167) center.

Synthesis from Precursors (e.g., Benzhydrylsulfanyl Acetic Acid)

A primary precursor for modafinic acid is benzhydrylsulfanyl acetic acid. A common and efficient method for synthesizing this precursor is the direct S-alkylation of benzhydrol with thioglycolic acid. This reaction, often carried out in the presence of a strong acid like trifluoroacetic acid (TFA), can produce benzhydrylsulfanyl acetic acid in high yields, around 90%. researchgate.net

Another pathway to benzhydrylsulfanyl acetic acid starts with the conversion of benzhydrol to diphenylmethanethiol (B1345659) (benzhydrylthiol). nih.gov This thiol can then be reacted with a haloacetic acid or its ester to yield the desired precursor. nih.gov The synthesis of modafinil (B37608), a closely related compound, often proceeds via the amidation of benzhydrylsulfanyl acetic acid to form 2-[(diphenylmethyl)thio]acetamide, which is then oxidized. nih.govgoogle.com However, for the production of modafinic acid itself, the precursor is directly subjected to oxidation. researchgate.netnih.gov

| Precursor | Reagent | Product | Yield |

| Benzhydrol | Thioglycolic Acid / TFA | Benzhydrylsulfanyl Acetic Acid | 90% researchgate.net |

Oxidative Transformations in Synthesis

The critical step in forming modafinic acid from benzhydrylsulfanyl acetic acid is the oxidation of the sulfide (B99878) group to a sulfoxide. This transformation creates the chiral center of the molecule. Hydrogen peroxide (H₂O₂) is a commonly used oxidant for this purpose. nih.govgoogle.com The reaction is typically performed in an acidic medium, such as acetic acid or in the presence of a mineral acid like sulfuric acid (H₂SO₄). researchgate.netnih.govgoogle.com

One described method involves treating benzhydrylsulfanyl acetic acid with 30% hydrogen peroxide in methanol (B129727) with concentrated sulfuric acid, followed by hydrolysis, to yield modafinic acid. nih.gov This process has a reported yield of 70%. nih.gov A significant challenge in this oxidation step is controlling the reaction to prevent over-oxidation to the corresponding sulfone, 2-[(diphenylmethyl)sulfonyl] acetic acid. google.comgoogle.com The formation of this sulfone impurity complicates the purification of the desired modafinic acid. google.com

| Starting Material | Oxidizing Agent / Conditions | Product | Yield |

| Benzhydrylsulfanyl Acetic Acid | 30% H₂O₂, conc. H₂SO₄, Methanol | Modafinic Acid | 70% nih.gov |

Enantioselective Synthesis Strategies for (S)-(+)-Modafinic Acid

Producing the enantiomerically pure (S)-(+)-Modafinic acid can be achieved through two primary strategies: asymmetric synthesis, which creates the desired enantiomer directly, or chiral resolution, which separates the desired enantiomer from a racemic mixture. Chiral resolution is a widely employed technique for modafinic acid.

Chiral Resolution Techniques

Chiral resolution involves the separation of enantiomers from a racemic mixture. For modafinic acid, this is commonly achieved through the formation of diastereomeric salts or by preferential crystallization.

This classical resolution method involves reacting the racemic modafinic acid with a single enantiomer of a chiral resolving agent, typically a chiral amine. This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. google.com

A frequently used resolving agent is an enantiomer of α-methylbenzylamine. google.com For instance, racemic modafinic acid can be reacted with (-)-α-methylbenzylamine to form two diastereomeric salts: ((S)-modafinic acid)-((-)-α-methylbenzylamine) and ((R)-modafinic acid)-((-)-α-methylbenzylamine). google.comgoogle.com Due to differences in their solubility in a given solvent, one salt will crystallize out of the solution preferentially. After separation of the crystallized salt, an acid hydrolysis step is used to cleave the salt, liberating the desired enantiomerically pure modafinic acid. google.comgoogle.com While effective, this method can have drawbacks, such as the high cost of the resolving agent and yields that can be low; one report cites a yield of approximately 21% for the levorotatory isomer using this technique. google.com Another resolving agent that has been successfully used is (R)-α-naphthylethylamine. google.com

| Racemic Compound | Resolving Agent | Key Step |

| (±)-Modafinic Acid | (-)-α-Methylbenzylamine | Formation of diastereomeric salts followed by fractional crystallization and acid hydrolysis. google.comgoogle.com |

| (±)-Modafinic Acid | (R)-α-Naphthylethylamine | Crystallization of the (R)-modafinic acid salt. google.com |

Preferential crystallization is a powerful technique applicable to racemic compounds that crystallize as a conglomerate, which is a physical mixture of separate crystals of the two enantiomers. Modafinic acid is one of the relatively few chiral compounds that form such a stable conglomerate, making it an ideal candidate for this resolution method. rsc.orgresearchgate.net

This process involves creating a supersaturated solution of the racemic mixture and then seeding it with crystals of the desired enantiomer, in this case, (S)-(+)-Modafinic acid. This induces the crystallization of only the (S)-(+) enantiomer from the solution. After filtering the crystals, the mother liquor becomes enriched in the other enantiomer, (R)-(-)-Modafinic acid. The process can then be repeated by seeding with the (R)-(-) enantiomer to crystallize it from the enriched mother liquor. google.com

A specific technique known as AS3PC (Auto Seeded Polythermic Programmed Preferential Crystallization) has been successfully applied on a larger scale. rsc.orgresearchgate.net This method has several advantages over diastereomeric salt formation: it avoids the use of expensive chiral resolving agents, the yield is theoretically quantitative due to the ability to recycle the mother liquors, and the purification of the final enantiomer crystals is straightforward. google.com The productivity of the process can be further enhanced by adding a non-chiral base, such as triethanolamine, which increases the solubility of the racemic mixture. rsc.orgresearchgate.net

| Technique | Principle | Advantages |

| Preferential Crystallization (e.g., AS3PC) | Seeding a supersaturated racemic solution with crystals of the desired enantiomer to induce its exclusive crystallization. google.com | Avoids expensive chiral agents; theoretically quantitative yield with recycling; easy purification. google.com |

Enzymatic Resolution Methods

Enzymatic kinetic resolution represents a powerful and environmentally benign approach for the separation of enantiomers. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. In the context of modafinic acid, this typically involves the resolution of a racemic ester derivative.

Lipases are frequently employed for the kinetic resolution of racemic esters through hydrolysis or transesterification reactions. For instance, lipases from Pseudomonas and Rhizopus species have demonstrated the ability to selectively hydrolyze L-amino acid esters in aqueous solutions with high reactivity and selectivity nih.gov. While specific studies detailing the lipase-catalyzed resolution of modafinic acid esters are not prevalent in the reviewed literature, the general principles of this methodology are well-established for chiral carboxylic acids and alcohols units.itchemrxiv.org. The process would involve the enzymatic hydrolysis of a racemic modafinic acid ester, where the enzyme would selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted and in high enantiomeric excess.

The efficiency of such resolutions can be influenced by several factors, including the choice of enzyme, solvent, acylating agent (in the case of esterification of the racemic acid), and temperature. Optimization of these parameters is crucial for achieving high enantiomeric excess (ee) and yield chemrxiv.orgnih.govnih.gov.

Asymmetric Oxidation for Enantiopure Sulfoxides

The direct asymmetric oxidation of the precursor sulfide, (diphenylmethyl)thioacetic acid, is a more atom-economical approach to obtaining enantiopure (S)-(+)-modafinic acid. This method avoids the 50% theoretical yield limitation of kinetic resolution. A variety of chiral catalysts, including metal complexes and organocatalysts, have been investigated for this transformation.

Metal-based catalysts, particularly those involving titanium and vanadium, have been prominent in asymmetric sulfoxidation. A modified Kagan-Modena protocol, which utilizes a titanium complex, has been successfully applied to the synthesis of (S)-modafinic acid lookchem.com. Another sophisticated approach employs a "chiral-at-metal" strategy with ruthenium complexes. This method has been shown to produce chiral modafinic acids with exceptionally high enantiomeric excess, exceeding 98% ee researchgate.net. The choice of metal, chiral ligand, and oxidant are critical parameters that dictate the enantioselectivity and efficiency of the reaction.

More recently, organocatalysis has emerged as a viable metal-free alternative for asymmetric sulfoxidation. Chiral BINOL-derived phosphoric acids have been explored as catalysts for the oxidation of aryl alkyl sulfides using hydrogen peroxide as a green oxidant researchgate.net. While the direct application to modafinil synthesis has shown moderate enantioselectivity, it represents a developing area with potential for improvement.

| Catalyst System | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Configuration |

| Modified Kagan System | Cumene hydroperoxide | CCl4 | 73 | 78 | (S) |

| Δ/Λ-Ru(bpy)2(MeCN)22 | m-CPBA | MeCN | - | >98 | (S) or (R) |

| Chiral Oxaziridine | - | CCl4 | 47 | 90 | (S) |

Microbial Oxidation for Enantiomeric Control

Biocatalytic oxidation using whole-cell microorganisms offers a highly selective and sustainable route to enantiopure sulfoxides. This method leverages the enzymatic machinery of microbes to perform stereospecific oxidations.

A notable example is the use of the fungus Beauveria bassiana, which has been shown to be highly effective in the enantioselective oxidation of benzhydrylsulfanyl acetic acid to the corresponding (S)-sulfinyl carboxylic acid, which is (S)-(+)-modafinic acid. This microbial oxidation proceeds in very good yield and with high enantiomeric excess lookchem.comnewdrugapprovals.org. This biotransformation is a key step in a chemoenzymatic route to (S)-modafinil. The success of this method highlights the potential of screening diverse microbial strains to identify robust biocatalysts for specific asymmetric oxidations. Bacterial cyclohexanone (B45756) monooxygenases have also been identified as effective catalysts for the enantioselective oxidation of a range of sulfides to sulfoxides researchgate.netgoogle.comgoogle.com.

Chemical Conversions and Derivatization from (S)-(+)-Modafinic Acid

Once enantiopure (S)-(+)-modafinic acid is obtained, it serves as a versatile precursor for the synthesis of (S)-modafinil and other related derivatives through modifications of its carboxylic acid functionality.

Esterification of the Carboxylic Acid Function

The carboxylic acid group of (S)-(+)-modafinic acid can be readily converted to various esters. This transformation is often a necessary step for subsequent reactions or for the synthesis of ester-containing analogues.

Standard esterification methods can be employed. For instance, the reaction of (S)-(+)-modafinic acid with an alcohol, such as methanol or ethanol, in the presence of an acidic catalyst like sulfuric acid or thionyl chloride, yields the corresponding alkyl ester google.comnih.gov. The choice of alcohol and catalyst can be tailored to the desired ester product and the sensitivity of the starting material. A specific example involves the esterification with propargyl alcohol in the presence of concentrated sulfuric acid to produce the propargyl ester nih.gov.

Conversion to (S)-Modafinil and Related Amides

The primary application of (S)-(+)-modafinic acid is its conversion to (S)-modafinil, which is the corresponding primary amide. This transformation can be achieved through several synthetic routes.

A common method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride, followed by reaction with ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) to form the amide google.comnih.gov. Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) can be used to directly couple the carboxylic acid with an amine, including ammonia, to form the desired amide nih.gov.

A chemoenzymatic approach has also been described where, following the microbial oxidation of benzhydrylsulfanyl acetic acid by Beauveria bassiana to yield (S)-(+)-modafinic acid, the bacterium Bacillus subtilis is used to facilitate the amidation to (S)-modafinil researchgate.net. Furthermore, a "one-pot" process has been developed for the conversion of (R)-modafinic acid to armodafinil (B1684309) (the (R)-enantiomer of modafinil) without the isolation of the intermediate ester, streamlining the synthetic process google.com.

Process Optimization for Enhanced Enantiomeric Excess and Yield

For enzymatic resolutions, optimization strategies include screening a variety of lipases, selecting an appropriate solvent system, and fine-tuning the temperature and reaction time. The nature of the ester substrate can also significantly impact the enantioselectivity and reaction rate nih.govnih.govresearchgate.net.

In asymmetric oxidation reactions, the catalyst loading, the nature of the chiral ligand, the choice of oxidant, and the reaction temperature are all critical variables that can be adjusted to improve the enantiomeric excess and yield. For instance, in metal-catalyzed oxidations, the solvent can have a dramatic effect on the enantioselectivity nih.gov. The development of recyclable catalysts is also a key aspect of process optimization, enhancing the sustainability and cost-effectiveness of the synthesis researchgate.net.

For microbial transformations, optimization involves selecting the optimal microbial strain, culture conditions (media composition, pH, temperature, aeration), substrate concentration, and reaction time to achieve high conversion and enantioselectivity.

Ultimately, a combination of these optimization strategies allows for the development of efficient, scalable, and economically feasible processes for the production of highly enantiopure (S)-(+)-modafinic acid, a crucial building block for the synthesis of (S)-modafinil.

Recycling Strategies for (S)-(+)-Modafinic Acid By-products in Large-Scale Synthesis

The main by-products in the synthesis of (S)-(+)-Modafinic acid are:

The undesired (R)-enantiomer of modafinic acid : In enantioselective syntheses that are not perfectly stereospecific, or in processes involving the resolution of racemic modafinic acid, the (R)-enantiomer is a significant by-product.

Modafinil sulfone : This achiral by-product results from the over-oxidation of the sulfide precursor during the synthesis of the sulfoxide (modafinil). wikipedia.org It is considered inactive regarding the desired wakefulness-promoting effects. wikipedia.org

Strategies for managing these by-products primarily focus on racemization of the undesired enantiomer and chemical reduction of the sulfone by-product.

Racemization and Recycling of the Undesired (R)-Enantiomer

Recent advancements have demonstrated the potential of photoracemization for chiral alkyl aryl sulfoxides. nih.govacs.orgnih.govacs.org This method can offer rapid and efficient conversion of a single enantiomer back to a racemic mixture under mild conditions. While specific industrial-scale applications for (R)-modafinic acid are not extensively detailed in publicly available literature, the principles of these racemization techniques are applicable. A generalized workflow for the recycling of the undesired (R)-enantiomer is depicted below:

Separation : The first step involves the efficient separation of the (S)- and (R)-enantiomers of modafinic acid. This can be achieved through various chromatographic techniques, such as simulated moving bed (SMB) chromatography, which is suitable for large-scale industrial applications. google.com

Racemization : The isolated (R)-enantiomer is then subjected to a racemization process. This could involve heating or the use of a photosensitizer to convert it back to a racemic mixture of (S)- and (R)-modafinic acid.

Re-introduction : The racemized mixture is then fed back into the separation stream, allowing for the recovery of more of the desired (S)-(+)-Modafinic acid.

The following table illustrates a hypothetical efficiency of such a recycling process:

| Step | Parameter | Value |

| Separation | Enantiomeric Purity of (S)- and (R)-isomers | >99% |

| Racemization | Conversion of (R)- to (S/R)-mixture | 95% |

| Overall Yield Improvement | Increase in (S)-isomer yield per cycle | 40-45% |

Chemical Reduction and Recycling of the Sulfone By-product

The formation of the sulfone by-product is a result of over-oxidation and its presence complicates the purification of the desired sulfoxide. wikipedia.org Recycling this by-product involves its chemical reduction back to the sulfide precursor, which can then be re-oxidized to modafinic acid.

While the reduction of sulfones is a known chemical transformation, it often requires strong reducing agents and harsh reaction conditions. Research into more environmentally benign and efficient methods for the deoxygenation of sulfoxides and sulfones is ongoing. researchgate.netorganic-chemistry.org A potential recycling loop for the modafinil sulfone by-product would involve:

Isolation : Separation of the modafinil sulfone from the main product stream. Due to its different chemical properties, this can be achieved through crystallization or chromatography.

Reduction : The isolated sulfone is then chemically reduced to the corresponding sulfide, 2-(benzhydrylthio)acetamide.

Re-oxidation : The recycled sulfide can then be reintroduced into the enantioselective oxidation step to produce more (S)-(+)-Modafinic acid.

The feasibility of this recycling strategy on a large scale depends on the efficiency and cost-effectiveness of the reduction step. The table below provides a theoretical overview of the potential of this recycling process:

| Step | Parameter | Potential Efficiency |

| Isolation | Purity of recovered sulfone | >98% |

| Reduction | Conversion of sulfone to sulfide | 70-80% |

| Overall Material Recovery | Percentage of by-product recycled | 65-75% |

The implementation of these recycling strategies can significantly enhance the sustainability and economic viability of the large-scale synthesis of (S)-(+)-Modafinic acid by minimizing waste and maximizing the utilization of raw materials.

Metabolic Investigations and Degradation Pathways of S + Modafinic Acid

Role as a Primary Metabolite of Modafinil (B37608) in Biological Systems

(S)-(+)-Modafinic acid, also known as modafinilic acid, is established as one of the two major metabolites of modafinil found in circulation, the other being modafinil sulfone. wikipedia.org It is considered the principal metabolite, resulting from the biotransformation of a significant portion of the parent drug. nih.govscialert.netiiab.me Studies indicate that between 30% and 60% of a modafinil dose is converted into modafinic acid in the body. wikipedia.org This metabolic conversion renders the molecule inactive, meaning modafinic acid does not contribute to the wakefulness-promoting effects associated with modafinil. wikipedia.org

The biotransformation of modafinil to modafinic acid is not a spontaneous chemical reaction but is catalyzed by specific enzymes. The hydrolysis of the amide bond is primarily carried out by esterase and/or amidase enzymes. wikipedia.orgnih.gov These enzymes are abundant in the liver and are responsible for the Phase I metabolism of many compounds. nih.gov An amidase is an enzyme that specifically catalyzes the hydrolysis of an amide bond, while an esterase facilitates the cleavage of ester bonds but can also exhibit activity towards amides. nih.gov The action of these hydrolytic enzymes is the rate-determining step in the formation of this major, inactive metabolite.

Metabolic Profile of Modafinil

| Metabolite | Percentage of Dose | Metabolic Pathway | Key Enzymes | Pharmacological Activity |

| (S)-(+)-Modafinic Acid | 35% - 60% | Amide Hydrolysis | Esterase / Amidase | Inactive |

| Modafinil Sulfone | Variable | S-Oxidation | Cytochrome P450 | Inactive |

Further Metabolic Fate and Excretion Profiles

Following its formation in the liver, (S)-(+)-Modafinic acid is eliminated from the body primarily through renal excretion. nih.govnih.gov The conversion to modafinic acid significantly increases the polarity of the molecule compared to the parent modafinil. This increased water solubility facilitates its clearance from the bloodstream by the kidneys and subsequent excretion in the urine. wikipedia.org Studies have shown that the total urinary recovery of modafinic acid accounts for a substantial portion of the original modafinil dose, ranging from 35% to 51%. nih.gov The apparent clearance of modafinic acid is notably higher than that of modafinil, consistent with the principle that metabolism to more polar compounds enhances elimination. wikipedia.orgnih.gov

Chemical and Thermal Degradation Studies of (S)-(+)-Modafinic Acid

Beyond its biological metabolism, the stability of (S)-(+)-Modafinic acid under chemical and thermal stress has been investigated. Such studies are important for analytical purposes, particularly in the context of techniques like gas chromatography-mass spectrometry (GC-MS), where high temperatures are employed.

Thermal degradation studies of modafinic acid, often conducted by exposing the compound to the heated injection port of a gas chromatograph, have identified several key degradation products. nih.govatu.ie The most commonly reported of these are diphenylmethanol (B121723) and 1,1,2,2-tetraphenylethane (B1595546) (TPE). nih.govsemanticscholar.orgresearchgate.net In some instances, other byproducts such as diphenylmethane (B89790) and thiobenzophenone (B74592) have also been detected. nih.govresearchgate.net The formation of these specific products provides insight into the chemical bonds that are most susceptible to cleavage under thermal stress.

Identified Thermal Degradation Products of (S)-(+)-Modafinic Acid

| Degradation Product | Chemical Formula | Common Detection Method |

| Diphenylmethanol | C₁₃H₁₂O | Gas Chromatography-Mass Spectrometry (GC-MS) |

| 1,1,2,2-Tetraphenylethane (TPE) | C₂₆H₂₂ | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Diphenylmethane | C₁₃H₁₂ | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Thiobenzophenone | C₁₃H₁₀S | Gas Chromatography-Mass Spectrometry (GC-MS) |

Researchers have proposed a mechanistic pathway to explain the formation of the observed thermal degradation products. The formation of 1,1,2,2-tetraphenylethane (TPE) is suggested to begin with the generation of a reactive intermediate known as a benzhydrylium ion. nih.govresearchgate.net This carbocation is thought to then react with the sulfoxide (B87167) oxygen of another modafinic acid molecule (or a related compound), forming an oxysulfonium intermediate. nih.govresearchgate.net Subsequent reactions of this intermediate lead to the formation of TPE. This proposed mechanism highlights a complex series of reactions initiated by the high-temperature environment, leading to the breakdown of the original molecule into several distinct chemical entities. nih.gov

Influence of Analytical Conditions on Degradation Artifacts

The integrity of analytical data for (S)-(+)-Modafinic acid is contingent on the stability of the molecule throughout the analytical process. Various analytical techniques and the conditions under which they are performed can induce degradation, leading to the formation of artifacts that may be erroneously identified as metabolites or impurities. Understanding the influence of these conditions is critical for the development of robust and reliable analytical methods.

Gas chromatography-mass spectrometry (GC-MS) analysis, for instance, has been shown to cause significant thermal degradation of modafinil, adrafinil, and their metabolite, modafinic acid. researchgate.netnih.gov The high temperatures typically used in the GC injection port can induce the breakdown of these compounds. nih.gov This thermal lability makes GC-MS generally unsuitable for the direct analysis of modafinil and its derivatives without prior derivatization. researchgate.net When analyzed by GC-MS, modafinil, adrafinil, and modafinic acid have been observed to produce a single artifact, making differentiation of these compounds impossible under such conditions. researchgate.netnih.gov This shared degradation product can, however, serve as a screening marker for the presence of any of the parent compounds. researchgate.netnih.gov In contrast, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) does not typically induce such degradation and allows for the distinct detection and differentiation of each of these molecules. researchgate.netnih.gov

Forced degradation studies, often employing high-performance liquid chromatography (HPLC), are instrumental in identifying potential degradation pathways and the influence of analytical variables such as pH and temperature. researchgate.netnih.gov Although these studies are designed to intentionally degrade the molecule, they provide valuable insight into the types of artifacts that could form under less extreme, yet still influential, analytical conditions. For instance, studies on the closely related compound armodafinil (B1684309), the (R)-enantiomer of modafinil, have shown that it is susceptible to degradation under acidic and basic conditions. nih.gov Base hydrolysis, in particular, has been identified as a significant degradation pathway, yielding its corresponding carboxylic acid, which is modafinic acid. nih.gov

The choice of mobile phase and column chemistry in liquid chromatography can also play a role in the stability of (S)-(+)-Modafinic acid during analysis. While specific studies focusing solely on the degradation of (S)-(+)-Modafinic acid under various LC conditions are limited, the general principles of analyte stability apply. Factors such as the pH of the mobile phase, the organic solvent composition, and the temperature of the column can all influence the potential for on-column degradation or transformation.

The following table summarizes key findings from studies on the degradation of modafinil-related compounds under various analytical conditions, highlighting the formation of notable artifacts.

| Analytical Technique | Compound(s) Studied | Stress Condition / Analytical Parameter | Observed Degradation Artifacts | Reference |

|---|---|---|---|---|

| GC-MS | Modafinil, Adrafinil, Modafinic Acid | High Temperature in GC Injector | Formation of a single, common artifact peak, preventing differentiation. Specific artifacts include diphenylmethanol and 1,1,2,2-tetraphenylethane (TPE). | researchgate.netnih.govnih.gov |

| RP-HPLC | Armodafinil | Base Hydrolysis (Forced Degradation) | Yielded its carboxylic acid degradant (Modafinic Acid). | nih.gov |

| RP-HPLC | Armodafinil | Acid & Photolytic Stress (Forced Degradation) | Sensitive to degradation, though specific products beyond the primary degradant are not detailed. | nih.gov |

| LC-MS/MS | Modafinil, Adrafinil, Modafinic Acid | Electrospray Ionization (ESI) | No significant artifact formation reported; compounds could be detected and differentiated. | researchgate.netnih.gov |

Computational Chemistry and Molecular Modeling Studies of S + Modafinic Acid

In Silico Predictions of Enantiomeric Selectivity and Conformational Analysis

The enantiomers of modafinil (B37608), (R)- and (S)-modafinil, exhibit differences in their pharmacokinetic profiles, with the (S)-enantiomer being metabolized more rapidly. mdpi.com Computational methods can be employed to predict and understand the basis for this enantiomeric selectivity. While specific in silico studies on the enantioselective metabolism to (S)-(+)-Modafinic acid are not widely reported, research on modafinil's interaction with metabolic enzymes can provide valuable insights. For instance, modafinil is known to interact with cytochrome P450 enzymes, and computational modeling of these interactions could reveal differences in how each enantiomer fits into the enzyme's active site. nih.gov

Conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule, is crucial for understanding its properties. scialert.net For (S)-(+)-Modafinic acid, computational methods such as molecular mechanics and density functional theory (DFT) can be used to determine its most stable three-dimensional structure. A study performing molecular modeling analysis on modafinil and its metabolites, including racemic modafinic acid, calculated various physicochemical properties. scialert.net These calculations provide a foundation for understanding the molecule's behavior in different environments.

The geometries of modafinil and its metabolites have been optimized using force fields like MMFF and semi-empirical methods such as PM3, followed by more accurate DFT calculations. scialert.net Such studies have calculated properties like solvation energies and dipole moments. For racemic modafinic acid, the calculated solvation energy from PM3 calculations is -15.33 kcal/mol, and its dipole moment from DFT calculations is 6.6 Debye. scialert.net These values suggest a relatively high polarity, which is consistent with it being a metabolite that is more readily excreted than the parent drug. The electrostatic potential surface of modafinic acid indicates that the most negative potential is around the sulfinyl and carboxylic acid oxygen atoms, suggesting these as likely sites for electrophilic attack. scialert.net

| Computational Method | Calculated Property for Modafinil and its Metabolites | Relevance to (S)-(+)-Modafinic Acid |

| Molecular Mechanics (MMFF) | Optimized molecular geometry. scialert.net | Provides a baseline 3D structure. |

| Semi-Empirical (PM3) | Calculation of solvation energy (-15.33 kcal/mol for racemic modafinic acid). scialert.net | Indicates its solubility characteristics. |

| Density Functional Theory (DFT) | Calculation of dipole moment (6.6 D for racemic modafinic acid). scialert.net | Reflects the molecule's polarity. |

| Electrostatic Potential Mapping | Identification of electron-rich regions (around sulfinyl and oxygen atoms). scialert.net | Predicts sites of potential chemical interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Modafinic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While (S)-(+)-Modafinic acid itself is inactive, QSAR studies on derivatives of modafinil and modafinic acid could be valuable for designing new molecules with desired properties. nih.govmdpi.com

Numerous analogs of modafinil have been synthesized and studied, providing a rich dataset for potential QSAR modeling. wikipedia.orgnih.gov These analogs include modifications at various positions, such as the amide group, the phenyl rings, and the sulfinyl group. nih.govmdpi.com For example, studies have explored how different substituents on the amide nitrogen affect the anti-inflammatory activity of modafinil derivatives. nih.gov

A QSAR model for modafinic acid derivatives would typically involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By correlating these descriptors with a measured biological activity (e.g., binding affinity to a target, inhibitory concentration), a predictive model can be built. Such a model could then be used to virtually screen new, unsynthesized derivatives of modafinic acid to identify candidates with potentially interesting activities, guiding synthetic efforts towards more promising compounds. Although specific QSAR models for modafinic acid derivatives are not prominently featured in the literature, the principles of QSAR are widely applied in drug discovery and could be readily extended to this class of compounds.

Mechanistic Insights from Computational Approaches on Synthesis and Degradation

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the synthesis and degradation of molecules like (S)-(+)-Modafinic acid. While experimental studies have outlined various synthetic routes to modafinil and its subsequent metabolism to modafinic acid, computational modeling can provide a more detailed, step-by-step understanding of these processes at the electronic level. mdpi.comsemanticscholar.org

The synthesis of modafinil often involves the oxidation of a sulfide (B99878) precursor. nih.govsemanticscholar.org An enantioselective synthesis of (R)-modafinil has been explored using organocatalyzed and non-heme iron-catalyzed sulfoxidation, employing hydrogen peroxide as the oxidant. mdpi.com Computational studies could model the transition states of these oxidation reactions to explain the observed enantioselectivity. By calculating the energy barriers for the formation of the (S) and (R) enantiomers, researchers can gain insights into why one pathway is favored over the other.

Regarding degradation, (S)-(+)-Modafinic acid is a major metabolite of modafinil, formed primarily through amide hydrolysis and to a lesser extent by cytochrome P450-mediated oxidation. scialert.net Computational modeling can be used to study the mechanism of this amide hydrolysis, identifying the key intermediates and transition states involved. Additionally, studies have investigated the thermal degradation of modafinic acid, which can occur during analytical procedures like gas chromatography. researchgate.net Computational modeling could help to elucidate the complex reaction pathways involved in this thermal breakdown. Molecular modeling analyses have also been used to assess the kinetic stability of modafinil and its metabolites, including modafinic acid, by calculating their LUMO-HOMO energy gaps, which can indicate their reactivity. scialert.net

Future Directions and Emerging Research Avenues

Advancements in Green Chemistry for Enantioselective Synthesis

The synthesis of single-enantiomer compounds like (S)-(+)-Modafinic acid is a critical area of pharmaceutical development. nih.gov Traditional methods can be inefficient and environmentally taxing, prompting a shift towards green chemistry principles. chiralpedia.com Future research is focused on developing more sustainable, atom-economical, and efficient enantioselective synthetic routes.

Key advancements include:

Biocatalysis: The use of enzymes or whole organisms, such as Bacillus subtilis or Rhodococcus equi, for asymmetric oxidation of the precursor thioether is a promising green alternative. google.comnih.gov These biotransformations can offer high enantioselectivity under mild conditions, reducing the need for harsh chemicals and solvents. google.com

Flow Chemistry: Continuous flow synthesis is being explored to improve the production of modafinil (B37608) and its precursors. rsc.org This technology allows for better control over reaction parameters, increased safety, reduced waste, and the potential for seamless, multi-step synthesis without intermediate purification. rsc.orgmdpi.com Such systems, using safer, FDA Class 3 solvents, can significantly lower the environmental factor (E-factor) compared to traditional batch processes. rsc.org

Heterogeneous Catalysis: The development of recyclable catalysts, such as the solid acid catalyst Nafion-H, presents a sustainable approach for key synthetic steps. rsc.org Similarly, chiral complexes involving metals like titanium with ligands such as diethyltartarate are being used to catalyze asymmetric oxidation with high yields and enantioselectivity. iau.ir These methods simplify product purification and reduce catalyst waste. rsc.org

These green approaches are pivotal for the industrial-scale, environmentally responsible production of (S)-(+)-Modafinic acid, either as a final product or a key intermediate. google.com

Integration of Artificial Intelligence and Machine Learning in SAR Studies

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by rapidly analyzing vast and complex datasets. cas.orgmdpi.com For the (S)-(+)-Modafinic acid scaffold, these technologies offer a powerful tool to accelerate Structure-Activity Relationship (SAR) studies. SAR investigations are crucial for understanding how the chemical structure of a compound relates to its biological activity.

Emerging applications in this area include:

Predictive Modeling: AI/ML algorithms can build models to predict various properties of new derivatives of the modafinic acid scaffold, such as bioactivity, solubility, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, even before they are synthesized. cas.orgmdpi.comnih.gov This in silico screening can prioritize the most promising candidates for laboratory testing, saving significant time and resources. researchgate.net

Generative Models: Advanced deep learning models can design entirely new molecules based on the modafinic acid scaffold. nih.gov These models can explore a vast chemical space to generate structures optimized for specific biological targets, potentially leading to compounds with novel therapeutic effects. mdpi.com

Elucidating Subtle Structural Effects: Research has shown that even minor modifications to the modafinil structure, such as the oxidation state of the sulfur atom, can significantly alter its interaction with biological targets like the dopamine (B1211576) transporter (DAT). biorxiv.org ML models can analyze these subtle differences across large libraries of compounds to identify the precise structural features that govern biological activity and functional outcomes. cas.org

By integrating AI and ML, researchers can more efficiently navigate the complexities of SAR, accelerating the journey from a chemical scaffold to a potential drug candidate.

Development of Real-Time Monitoring for Synthetic and Metabolic Processes

The ability to monitor chemical processes in real-time is essential for optimization, control, and understanding complex systems. For (S)-(+)-Modafinic acid, this applies to both its chemical synthesis and its formation as a metabolite in biological systems.

Metabolic Monitoring: While modafinil's metabolism to modafinic acid is well-known, developing methods for real-time monitoring in biological systems remains a frontier. droracle.aiscialert.net This could involve the development of highly sensitive biosensors or advanced analytical techniques capable of detecting the rapid formation of (S)-(+)-Modafinic acid in plasma or other biological fluids. Voltammetric methods using specialized electrodes have shown potential for the sensitive detection of modafinil and could be adapted for its metabolites. researchgate.net Such tools would be invaluable for detailed pharmacokinetic studies and for understanding the dynamics of drug metabolism in living organisms.

Elucidation of Trace Degradation Pathways in Complex Environments

Understanding how a chemical compound degrades is crucial for analytical chemistry, environmental science, and stability testing. nih.gov Research has begun to uncover the degradation pathways of modafinil and modafinic acid, particularly under thermal stress.

A significant study investigating the behavior of these compounds in a gas chromatography (GC) injector revealed that they are thermally unstable. atu.iewiley.com Key findings include:

Thermal Degradation Products: At the high temperatures of a GC injection port, both modafinil and modafinic acid degrade to form common products, including diphenylmethanol (B121723) and 1,1,2,2-tetraphenylethane (B1595546) (TPE). atu.ieresearchgate.net Other minor products like diphenylmethane (B89790) and thiobenzophenone (B74592) have also been identified. researchgate.net

Proposed Mechanism: The formation of TPE is thought to involve the generation of a reactive benzhydrylium ion. atu.ieresearchgate.net This finding is crucial for forensic and clinical analysis, as it highlights that the detected compounds may be artifacts of the analytical method rather than the original substances present in the sample. wiley.com

Forced Degradation Studies: Studies have also shown that modafinil is susceptible to degradation under acidic and basic conditions, leading to the formation of its primary acid degradant, modafinic acid. nih.govresearchgate.net

Future research will likely focus on elucidating these and other degradation pathways in more complex matrices, such as soil and water, to understand the environmental fate of modafinil and its metabolites. This includes identifying trace-level degradation products and understanding the kinetics and mechanisms of these transformations under various environmental conditions.

Exploration of Novel Applications for the Modafinic Acid Scaffold Beyond Current Paradigms

A chemical scaffold is the core structure of a compound that can be systematically modified to create a library of new molecules with diverse biological activities. researchgate.netrug.nl The modafinic acid structure represents a versatile scaffold that is ripe for exploration for new therapeutic applications beyond the neurological focus of its parent compound. nih.gov

One of the most promising new avenues is in the field of inflammation.

Anti-inflammatory Agents: A study on newly synthesized modafinil derivatives revealed that certain analogues possess significant anti-inflammatory properties. nih.gov Researchers found that these compounds could inhibit the production of nitric oxide (NO) and the expression of inflammatory enzymes like iNOS and COX-2 in cultured microglia cells. nih.gov Interestingly, the structure-activity relationship for anti-inflammatory effects differed between sulfide (B99878) and sulfoxide (B87167) analogues, indicating that specific modifications to the modafinic acid scaffold can tune its biological activity. nih.gov

This discovery opens the door to developing a new class of anti-inflammatory drugs based on the modafinil core structure. Future research will likely involve synthesizing and screening larger libraries of modafinic acid derivatives against a range of inflammatory targets. This exploration could lead to treatments for neuroinflammatory conditions or other diseases with an inflammatory component, demonstrating the untapped potential of the modafinic acid scaffold. nih.govresearchgate.net

Q & A

Basic: What methodological approaches ensure high-purity synthesis and characterization of (S)-(+)-Modafinic acid?

Answer:

To synthesize (S)-(+)-Modafinic acid, chiral resolution techniques (e.g., enzymatic resolution or chiral chromatography) are critical to isolate the enantiomer . Characterization requires HPLC (for enantiomeric purity >98%), NMR (to confirm structural integrity, particularly sulfinyl and diphenylmethyl groups), and mass spectrometry (to verify molecular weight) . For reproducibility, document reaction conditions (temperature, solvent systems, catalysts) and purification steps (e.g., recrystallization solvents) in detail, adhering to guidelines for experimental transparency .

Advanced: How can contradictions in reported pharmacological effects of (S)-(+)-Modafinic acid be systematically resolved?

Answer:

Contradictions often arise from variability in experimental models (e.g., in vitro vs. in vivo systems) or enantiomeric impurities. A three-step approach is recommended:

Meta-analysis : Use academic search engines (e.g., Web of Science) with Boolean terms like "(S)-Modafinic acid AND pharmacokinetics NOT racemic" to collate studies .

Experimental validation : Replicate key studies under standardized conditions (e.g., consistent cell lines or animal models) while controlling for enantiomeric purity .

Data triangulation : Compare results across methodologies (e.g., receptor-binding assays vs. behavioral studies) to identify mechanistic outliers .

Document all findings in alignment with FAIR data principles to enhance reusability .

Basic: What analytical methods validate the enantiomeric purity of (S)-(+)-Modafinic acid in experimental workflows?

Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with mobile phases optimized for sulfoxide retention .

- Circular Dichroism (CD) Spectroscopy : Confirm absolute configuration by comparing optical rotation data to reference standards .

- X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry, though this requires high-quality single crystals .

Always include purity thresholds (e.g., ≥98% enantiomeric excess) in methodology sections to ensure reproducibility .

Advanced: How to design in vitro assays to elucidate the mechanism of action of (S)-(+)-Modafinic acid?

Answer:

- Target identification : Use radioligand binding assays (e.g., dopamine transporter inhibition) with concentration-response curves to calculate IC₅₀ values. Include positive controls (e.g., modafinil) .

- Pathway analysis : Apply RNA-seq or phosphoproteomics to identify downstream signaling cascades (e.g., mTOR or CREB pathways). Normalize data to vehicle-treated controls .

- Cell-type specificity : Compare effects across neuronal (e.g., SH-SY5Y) and non-neuronal cell lines to assess selectivity. Use siRNA knockdown to validate target relevance .

Report statistical methods (e.g., ANOVA with post-hoc tests) and effect sizes to contextualize findings .

Basic: How to ensure reproducibility when synthesizing (S)-(+)-Modafinic acid derivatives for structure-activity studies?

Answer:

- Stepwise documentation : Record exact molar ratios, reaction times, and purification yields. Use IUPAC nomenclature for derivatives (e.g., substituent positions on the diphenylmethyl group) .

- Batch testing : Validate each batch via HPLC-UV/Vis and 1H-NMR against a reference sample. Disclose lot numbers and storage conditions (e.g., desiccated at -20°C) .

- Reference standards : Source or synthesize enantiopure precursors (e.g., (R)-(-)-Modafinic acid) to cross-validate chiral separations .

Advanced: How to integrate computational modeling with experimental data for mechanistic studies of (S)-(+)-Modafinic acid?

Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding poses at putative targets (e.g., dopamine receptors). Validate with mutagenesis studies .

- Molecular Dynamics (MD) simulations : Simulate ligand-receptor interactions over 100-ns trajectories to assess stability. Compare binding free energies (ΔG) across enantiomers .

- Machine learning : Train models on published EC₅₀ values to predict novel derivatives’ activity. Cross-reference predictions with in vitro assays .

Publish raw simulation files (e.g., .pdb trajectories) in open-access repositories to meet FAIR criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.